

Application of UNC7938 in Cystic Fibrosis Research: Enhancing Antisense Oligonucleotide-Based Therapies

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Compound of Interest

Compound Name: UNC7938

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

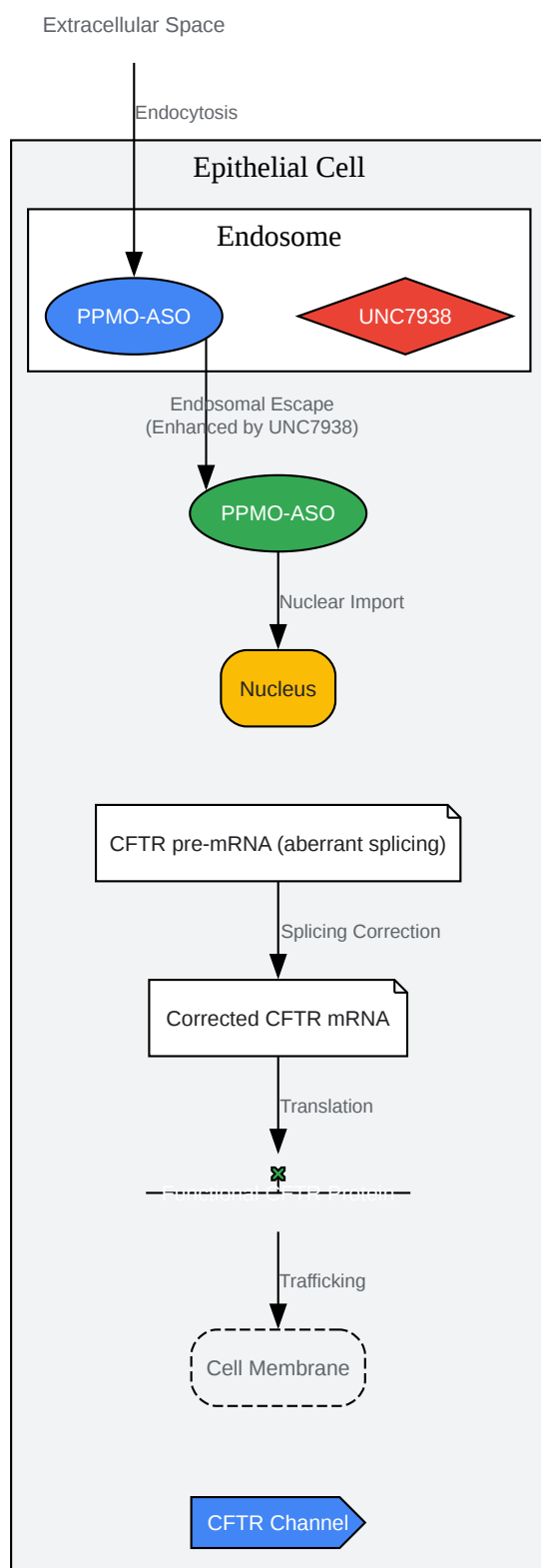
Introduction

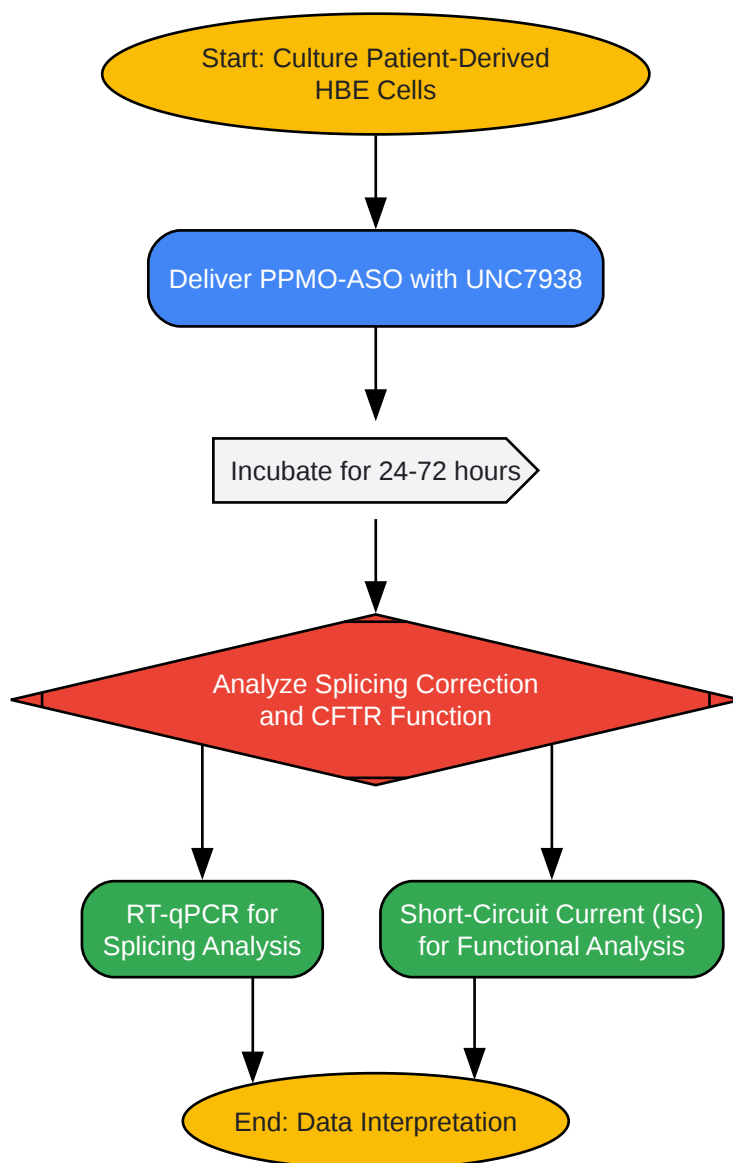
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to the production of dysfunctional or insufficient CFTR protein. While significant progress has been made with CFTR modulator therapies, a subset of CF-causing mutations, particularly those affecting pre-mRNA splicing, remain untreatable with current drugs. Antisense oligonucleotides (ASOs) represent a promising therapeutic strategy to correct these splicing defects. However, the efficient delivery of ASOs to their target cells and subsequent escape from endosomal entrapment remain significant hurdles. **UNC7938**, an oligonucleotide enhancing compound (OEC), has emerged as a valuable tool to overcome this barrier by promoting the endosomal escape of ASOs, thereby potentiating their therapeutic effect in CF research. This document provides detailed application notes and protocols for the use of **UNC7938** in cystic fibrosis research.

Mechanism of Action

UNC7938 is a small molecule that facilitates the release of ASOs from endosomes into the cytoplasm.^{[1][2]} It is believed to act by destabilizing the endosomal membrane, which

enhances the ability of ASOs, particularly peptide-conjugated phosphorodiamidate morpholino oligomers (PPMOs), to escape the endosome and reach their target pre-mRNA in the nucleus. [3][4] This leads to the correction of aberrant splicing of the CFTR pre-mRNA, restoration of functional CFTR protein expression, and ultimately, the recovery of chloride channel function.





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